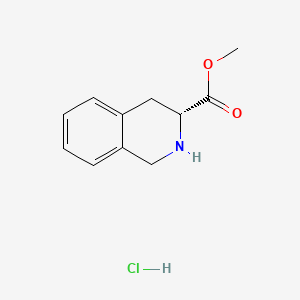

(R)-methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“®-methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride” is a chemical compound with the molecular formula C11H14ClNO2 . It is a derivative of tetrahydroisoquinoline, a type of isoquinoline alkaloid .

Molecular Structure Analysis

The molecular structure of “®-methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride” consists of a tetrahydroisoquinoline core with a carboxylate group attached to the 3-position and a methyl group attached to the nitrogen . The “R” in the name indicates that this compound is the R-enantiomer, meaning it has a specific three-dimensional configuration .

Physical And Chemical Properties Analysis

The physical and chemical properties of “®-methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride” include a molecular weight of 191.23 g/mol . Other properties such as solubility, melting point, and boiling point are not provided in the retrieved sources.

Wissenschaftliche Forschungsanwendungen

Resolution and Derivatives Preparation : Sánchez et al. (2001) investigated the stereoselective hydrolysis of esters of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid using animal liver acetone powders. They observed that the butyl, ethyl, and methyl esters of this acid could be hydrolyzed under mild conditions, resulting in the corresponding (S)-acid and the unreacted (R)-ester (Sánchez et al., 2001).

Enantioselective Hydrolysis : Paál et al. (2007) developed a dynamic kinetic resolution method for preparing enantiopure 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. They used CAL-B-catalyzed enantioselective hydrolysis, achieving a high enantiomeric excess and isolated yield (Paál et al., 2007).

Synthesis of Isoquinoline Derivatives : The synthesis of various derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, including its methyl ester hydrochloride, was explored by Jansa et al. (2006). They characterized these substances using techniques like NMR spectroscopy and X-ray diffraction (Jansa et al., 2006).

Neuroprotective Potential : Kotake et al. (2005) studied the neuroprotective effect of 1-methyl-1,2,3,4-tetrahydroisoquinoline, a related compound, on cultured rat mesencephalic neurons. They found that this compound had a protective effect against various neurotoxins, suggesting its potential in treating neurological disorders like Parkinson's disease (Kotake et al., 2005).

Synthetic Approaches : Various studies have focused on the synthesis of tetrahydroisoquinoline derivatives for different applications. For example, Huber and Seebach (1987) described a method for synthesizing tetrahydroisoquinolines by diastereoselective alkylation, which included derivatives derived from phenylalanine (Huber & Seebach, 1987).

Safety and Hazards

Zukünftige Richtungen

The future directions for the study and application of “®-methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride” and related compounds could involve further exploration of their biological activities and potential therapeutic uses . Additionally, the development of novel synthetic strategies for these compounds could also be a focus of future research .

Eigenschaften

IUPAC Name |

methyl (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c1-14-11(13)10-6-8-4-2-3-5-9(8)7-12-10;/h2-5,10,12H,6-7H2,1H3;1H/t10-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUXCBOUGBHWQBE-HNCPQSOCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2=CC=CC=C2CN1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CC2=CC=CC=C2CN1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.